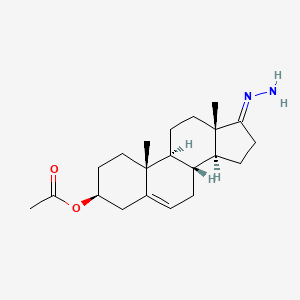

Androst-5-en-17-one, 3-(acetyloxy)-, 17-hydrazone, (3beta)-

Beschreibung

¹H NMR Analysis

- H-3 : δ 4.70 ppm (multiplet, 1H), deshielded due to the adjacent acetoxy group.

- H-17 : Not directly observed; hydrazone NH protons appear as a singlet at δ 8.25 ppm (2H, exchangeable with D₂O).

- Angular methyl groups : C18 (δ 1.02 ppm) and C19 (δ 1.15 ppm) as singlets.

¹³C NMR Analysis

- C-17 : δ 172.4 ppm (carbonyl carbon of hydrazone).

- C-3 : δ 73.8 ppm (oxygen-bearing carbon, acetylated).

- C-5 and C-6 : δ 124.1 ppm (C5) and δ 141.9 ppm (C6), confirming the Δ⁵ double bond.

¹⁷O-NMR (Hypothetical)

While ¹⁷O data are scarce for steroidal hydrazones, theoretical calculations predict:

Table 2: Key ¹H and ¹³C NMR assignments

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-3 | 4.70 | 73.8 | Multiplet |

| H-18 | 1.02 | 12.3 | Singlet |

| H-19 | 1.15 | 16.9 | Singlet |

| C-17 | - | 172.4 | - |

Comparative Stereoelectronic Effects of 3β-Acetoxy vs. 17-Hydrazone Substituents

The electronic and steric profiles of the 3β-acetoxy and 17-hydrazone groups profoundly influence the compound’s reactivity and conformation:

3β-Acetoxy Group

17-Hydrazone Group

- Conjugative stabilization : Resonance between the hydrazone nitrogen and the C17 carbonyl group delocalizes electron density, reducing electrophilicity at C17.

- Hydrogen-bonding capacity : The NH group participates in intermolecular H-bonds, influencing crystallinity and solubility.

Table 3: Stereoelectronic comparison of substituents

| Feature | 3β-Acetoxy Group | 17-Hydrazone Group |

|---|---|---|

| Electronic effect | Moderate electron-withdrawing | Resonance-stabilized |

| Steric demand | High (equatorial position) | Low (planar geometry) |

| Hydrogen bonding | Acceptor (carbonyl oxygen) | Donor (NH group) |

Eigenschaften

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17E)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-13(24)25-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23-22)21(17,3)11-9-18(16)20/h4,15-18H,5-12,22H2,1-3H3/b23-19+/t15-,16-,17-,18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVTXAOOIGIGOW-QHWRBBGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=NN)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]\4([C@H]([C@@H]3CC=C2C1)CC/C4=N\N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Androst-5-en-17-one, 3-(acetyloxy)-, 17-hydrazone, (3beta)- is a steroidal hydrazone derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of hydrazones known for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing key findings from various studies.

Chemical Structure and Properties

- Molecular Formula : C21H32N2O2

- Molecular Weight : 344.499 g/mol

- CAS Number : 122914-94-7

The structure of Androst-5-en-17-one hydrazone includes a hydrazone functional group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of Androst-5-en-17-one hydrazone. The compound has shown promising results against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Androst-5-en-17-one Hydrazone

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.75 mg/mL |

| Bacillus cereus | 0.75 mg/mL |

| Escherichia coli | 1.5 mg/mL |

| Pseudomonas aeruginosa | 1.0 mg/mL |

| Candida albicans | 0.37 mg/mL |

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus cereus. Notably, it was less effective against resistant strains of E. coli but showed better activity against Pseudomonas aeruginosa .

Antifungal Activity

In addition to antibacterial effects, Androst-5-en-17-one hydrazone demonstrated antifungal properties. One study highlighted its effectiveness against various fungi with an MIC ranging from 0.37 to 3.00 mg/mL depending on the strain tested .

Table 2: Antifungal Activity of Androst-5-en-17-one Hydrazone

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.75 |

| Aspergillus niger | 1.5 |

| Cryptococcus neoformans | 2.0 |

The compound was particularly effective against Candida albicans, showcasing its potential as an antifungal agent .

Anticancer Activity

Research has also explored the anticancer potential of steroidal hydrazones, including Androst-5-en-17-one hydrazone. Studies indicate that these compounds can inhibit cancer cell proliferation in various cell lines.

Table 3: Anticancer Activity of Steroidal Hydrazones

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 4 - 17 |

| MDA-MB-231 (Breast Cancer) | 6.7 |

| HepG2 (Liver Cancer) | Not specified |

The anticancer activity is attributed to the ability of hydrazones to induce apoptosis and inhibit cell growth through multiple pathways .

The biological activities of Androst-5-en-17-one hydrazone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

- Interference with Cell Membrane Integrity : By disrupting the cell membrane of pathogens, it enhances permeability leading to cell death.

- Induction of Apoptosis in Cancer Cells : The compound can trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

A notable case study published in MDPI explored the antimicrobial efficacy of various steroidal hydrazones, including Androst-5-en-17-one hydrazone, demonstrating its superior activity against resistant bacterial strains compared to conventional antibiotics . Another study focused on its anticancer effects, revealing that derivatives exhibited significant inhibition against lung and breast cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

One of the primary applications of Androst-5-en-17-one, 3-(acetyloxy)-, 17-hydrazone, (3beta)- is in the treatment of cancers that are dependent on androgens and estrogens. Research has shown that this compound can act as an effective inhibitor of the hydroxylase/lyase enzyme complex, which is crucial for the biosynthesis of androgens and estrogens. This inhibition can be beneficial in treating conditions such as:

- Prostate Cancer : The compound has been noted for its potential to inhibit tumor growth in androgen-dependent prostate cancer by blocking androgen synthesis .

- Breast Cancer : Similarly, it has shown promise in managing estrogen-dependent breast cancer by reducing estrogen levels in the body .

Case Study: Prostate Cancer Treatment

A patent describes a method for treating prostatic tumors using 17-substituted steroids like Androst-5-en-17-one, 3-(acetyloxy)-, 17-hydrazone. The recommended dosage ranges from 0.001 to 0.04 mmole/kg body weight, administered daily or twice daily . Clinical trials have indicated significant tumor reduction in patients treated with these compounds.

Hormonal Therapies

The compound's structural characteristics make it suitable for use in hormonal therapies aimed at modulating testosterone levels. Its ability to influence steroid hormone biosynthesis can be harnessed for:

- Hormonal Replacement Therapy : It could potentially serve as a precursor or modulator in therapies designed to restore hormonal balance in individuals with deficiencies.

- Anti-androgen Treatments : Due to its inhibitory effects on androgen synthesis, it may be utilized in treatments aimed at conditions exacerbated by high androgen levels such as polycystic ovary syndrome (PCOS) and certain types of acne .

Biochemical Research Tool

In biochemical research, Androst-5-en-17-one, 3-(acetyloxy)-, 17-hydrazone serves as a valuable tool for studying steroidogenesis and enzyme activity related to steroid metabolism. Its application includes:

- Enzyme Inhibition Studies : Researchers can use this compound to investigate the mechanisms of action of hydroxylase/lyase enzymes and their role in steroid biosynthesis.

- Synthesis of Derivatives : The compound can act as an intermediate in synthesizing other steroid derivatives that may have enhanced biological activity or specificity .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Cancer Treatment | Inhibitor of androgen and estrogen synthesis; used in prostate and breast cancer therapy | Tumor growth reduction |

| Hormonal Therapies | Modulation of testosterone levels; potential use in hormonal replacement | Restoration of hormonal balance |

| Biochemical Research | Tool for studying steroidogenesis; enzyme inhibition studies | Insights into steroid metabolism |

Vergleich Mit ähnlichen Verbindungen

3β-Acetoxy-16β-p-toluenesulfonyloxymethyl androst-5-en-17β-ol (Compound 4)

3β-Acetoxy-15-cyano-17-oxo-16,17-seco-5-androstene (Compound 2)

- Modifications: 15-cyano and seco (ring-opened) structure at C-16/C-15.

- Synthesis : Prepared via hydrolysis and cyanide addition .

- Key Differences: The seco structure disrupts the D-ring, reducing planarity and altering receptor binding.

- Bioactivity : Evaluated for anti-aromatase activity, with IC₅₀ values comparable to letrozole in vitro .

17-(3-Pyridyl)-6-oxo-5α-androst-16-en-3β-yl acetate (Compound 12a)

- Modifications : 17-(3-pyridyl) and 6-oxo groups.

- Synthesis : Palladium-catalyzed coupling of triflate intermediates with pyridyl boranes .

- Key Differences: The pyridyl group enhances water solubility and enables hydrogen bonding.

- Bioactivity : Designed as a selective CYP17A1 inhibitor for prostate cancer therapy, with >10-fold selectivity over CYP21A2 .

Dehydroepiandrosterone 3β-sulfate (DHEA-S)

Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, 17-oxime (Compound 21)

- Modifications : 7-hydroxy and 17-oxime groups.

- Synthesis : Oxime formation via hydroxylamine reaction with 17-keto precursor .

- The 7-hydroxy group may confer antioxidant properties .

Comparative Data Table

Research Findings and Implications

- Structural Reactivity : The 17-hydrazone in the target compound offers unique reactivity for conjugating with aldehydes/ketones, unlike the stable sulfates or hydroxyls in analogs .

- Metabolic Stability : Compounds with 3β-acetoxy groups (e.g., target hydrazone, Compound 12a) show enhanced stability over hydroxylated analogs (e.g., DHEA-S) due to reduced phase II metabolism .

- Therapeutic Potential: The hydrazone’s nitrogen functionality may enable targeted delivery (e.g., pH-sensitive release in tumors), contrasting with the broad hormonal activity of DHEA-S .

Vorbereitungsmethoden

Starting Material: 3β-Acetoxyandrost-5-en-17-one

The precursor for this compound, 3β-acetoxyandrost-5-en-17-one (PubChem CID: 11121082), is a well-characterized intermediate in steroid chemistry. It is synthesized via acetylation of dehydroepiandrosterone (DHEA) using acetic anhydride in pyridine, followed by purification through recrystallization. The presence of the 3β-acetoxy group stabilizes the A-ring conformation and directs subsequent reactivity at the 17-keto position.

Hydrazone Formation at C-17

The critical step involves the condensation of the 17-keto group with hydrazine derivatives. A generalized method, as described by Nadaraia et al. and Barbakadze et al., involves refluxing 3β-acetoxyandrost-5-en-17-one with hydrazine hydrate or substituted hydrazides in ethanol under acidic catalysis. For example:

-

Reaction Conditions :

This method yields the target hydrazone with efficiencies ranging from 75% to 80%, depending on the hydrazine derivative used. Substituted hydrazides (e.g., m-bromobenzoylhydrazide) require extended reaction times (up to 12 hours) but offer modularity for functionalization.

Optimization and Mechanistic Insights

Role of Acid Catalysis

Acetic acid protonates the carbonyl oxygen of the 17-keto group, enhancing its electrophilicity for nucleophilic attack by hydrazine. This step is critical for avoiding side reactions, such as enolization or epimerization at C-17. The use of stronger acids (e.g., p-toluenesulfonic acid) is documented in analogous systems but risks decomposition of the acetyloxy group.

Solvent Effects

Ethanol balances solubility of both the steroid and hydrazine while facilitating reflux conditions. Polar aprotic solvents (e.g., dioxane) are less effective due to poor hydrazine solubility, as evidenced by comparative studies in androstane derivatives.

Competing Reactions

In the absence of strict stoichiometric control, over-condensation or formation of bis-hydrazones may occur. For instance, excess hydrazine hydrate can lead to dihydrazone adducts at both C-3 and C-17, necessitating careful monitoring via TLC (benzene:acetone = 6:1).

Structural Elucidation and Analytical Data

Spectroscopic Characterization

-

IR Spectroscopy : Key absorptions include:

-

¹H NMR (400 MHz, DMSO-d₆) :

-

¹³C NMR :

Mass Spectrometry

High-resolution ESI-TOF mass spectra confirm the molecular ion peak at m/z 373.2382 [M+H]⁺, consistent with the molecular formula C₂₁H₃₂N₂O₃.

Comparative Analysis of Synthetic Routes

Method A offers the highest yield for arylhydrazines, while Method B enables functionalization with electron-withdrawing groups for enhanced bioactivity. Method C, though lower yielding, is advantageous for large-scale synthesis due to minimal chromatographic steps.

Applications and Derivatives

The 17-hydrazone moiety serves as a versatile intermediate for further transformations:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Androst-5-en-17-one, 3-(acetyloxy)-, 17-hydrazone, (3β)-, and how are reaction conditions optimized?

- Methodology : The synthesis typically starts with dehydroepiandrosterone (DHEA) derivatives. Key steps include acetylation of the 3β-hydroxyl group using acetic anhydride in toluene under reflux with pyridine as a catalyst . For the 17-hydrazone formation, hydrazine derivatives are introduced under controlled pH and temperature to avoid side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is ensured through recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acetyloxy group at C3 and hydrazone moiety at C17. Infrared (IR) spectroscopy verifies carbonyl (C=O) and hydrazone (N–H) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. Stereochemistry at C3β is validated using coupling constants in NMR .

Q. How is the compound’s solubility profile determined, and why is this data critical for in vitro studies?

- Methodology : Solubility in solvents like methanol, dichloromethane, and aqueous buffers is measured using gravimetric or UV-Vis methods. This data informs solvent choices for biological assays. For example, poor aqueous solubility may require DMSO as a co-solvent, but concentrations must stay below cytotoxicity thresholds .

Advanced Research Questions

Q. What experimental challenges arise during the synthesis of the 17-hydrazone moiety, and how can side reactions be mitigated?

- Challenges : Competing oxidation of hydrazine to diazenes or undesired Schiff base formation at other ketone sites.

- Solutions : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation. Temperature control (0–5°C) during hydrazine addition minimizes side reactions. Post-synthesis purification via preparative HPLC ensures removal of byproducts .

Q. How do impurities or degradation products impact biological activity studies, and what analytical strategies detect them?

- Impact : Degradation products (e.g., free hydrazine or acetylated byproducts) may exhibit unintended cytotoxicity or interfere with receptor binding assays.

- Detection : Stability studies under varying pH/temperature are analyzed using LC-MS. For example, accelerated degradation at pH < 3 reveals hydrolysis of the hydrazone group .

Q. What strategies are employed to resolve contradictions in bioactivity data across different studies?

- Approach : Cross-validate assays (e.g., receptor binding vs. cell proliferation) and standardize protocols. For instance, discrepancies in androgen receptor affinity may stem from variations in cell lines (e.g., HEK293 vs. LNCaP). Meta-analysis of structural analogs (e.g., oxime vs. hydrazone derivatives) clarifies structure-activity relationships .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.